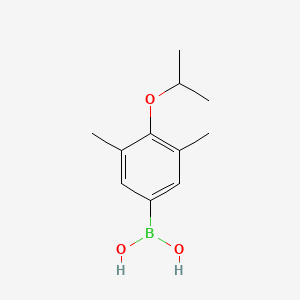

3,5-Dimethyl-4-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNXDCMAFEMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584428 | |

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-16-4 | |

| Record name | B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 849062-16-4

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.

Core Chemical and Physical Data

This compound is a white to off-white crystalline solid. The compound is valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 849062-16-4 | [1][2] |

| Molecular Formula | C₁₁H₁₇BO₃ | [1] |

| Molecular Weight | 208.06 g/mol | [3] |

| Melting Point | 182-187 °C (literature) | [3] |

| Purity | 85.0-99.8% | [1] |

| Appearance | White to off-white crystalline powder | [3] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[4] This reaction is widely employed in the pharmaceutical industry for the creation of complex molecules, including kinase inhibitors.[3][5]

The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[6]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 3,5-dimethyl-4-isopropoxyphenyl moiety) to the palladium center.[6]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

-

Aryl halide (1.0 equivalent)

-

This compound (1.1–1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol %)

-

Base (e.g., anhydrous potassium carbonate [K₂CO₃], 2.0–3.0 equivalents)

-

Degassed solvent system (e.g., toluene/ethanol mixture, or 1,4-dioxane/water)

-

Round-bottom flask, condenser, magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, the palladium catalyst, and the base.[6]

-

Add the degassed solvent system to the flask.[6]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[6]

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[6]

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.[6]

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]

-

Combine the organic layers and wash with brine.[6]

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography to obtain the pure biaryl derivative.[6]

Role in Kinase Inhibitor Drug Discovery

Kinase inhibitors are a major class of targeted cancer therapies.[8] The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8] The synthesis of small molecule kinase inhibitors often relies on the construction of complex heterocyclic and biaryl scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing these scaffolds. Boronic acids, such as this compound, serve as crucial building blocks for introducing specific aryl moieties that can interact with the ATP-binding site or allosteric sites of kinases. The development of novel kinase inhibitors may provide new avenues for the treatment of various cancers.[9]

While a specific signaling pathway directly modulated by a compound synthesized from this compound is not detailed in the provided search results, a generalized kinase signaling pathway is depicted below to illustrate the context in which such inhibitors function.

References

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Signal transduction pathway targets for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]

3,5-Dimethyl-4-isopropoxyphenylboronic acid molecular weight

An In-Depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the physicochemical properties, including its molecular weight, and presents a representative synthetic protocol and characterization methods. Furthermore, it discusses the significant applications of this class of compounds, particularly in medicinal chemistry and as a key reagent in Suzuki-Miyaura cross-coupling reactions.

Introduction

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom.[1][2][3] They are widely utilized in organic chemistry as essential building blocks and synthetic intermediates due to their stability, versatile reactivity, and relatively low toxicity.[3] A prime example of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][4]

This compound, with its specific substitution pattern, offers unique steric and electronic properties that can be leveraged in the synthesis of complex organic molecules. These attributes make it a valuable reagent in the development of pharmaceuticals and advanced materials.[4] Boron-containing compounds, in general, have seen a surge in interest within medicinal chemistry, with several boronic acid-based drugs approved for clinical use.[3][5] The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in sensor technology and drug delivery systems.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇BO₃ | [6][7] |

| Molecular Weight | 208.06 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 206-210 °C (lit.) | [6][7] |

| CAS Number | 849062-16-4 | [6][7] |

Experimental Protocols

The following sections describe a representative synthesis and characterization workflow for this compound. These protocols are based on general methods for the synthesis of arylboronic acids and may require optimization for specific laboratory conditions.

Synthesis of this compound

This procedure outlines the synthesis via the formation of a Grignard reagent followed by reaction with a trialkyl borate.

Materials:

-

1-Bromo-3,5-dimethyl-4-isopropoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 1-bromo-3,5-dimethyl-4-isopropoxybenzene in anhydrous THF dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a small crystal of iodine). Once the reaction starts, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Add trimethyl borate dropwise, ensuring the internal temperature does not rise significantly.[8] After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid.[8] Stir the biphasic mixture vigorously for one hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9] Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The characteristic signals for the aromatic protons, the methyl groups, the isopropyl group, and the boronic acid hydroxyl protons should be present and have the correct integrations and multiplicities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value. A sharp melting range is indicative of high purity.

-

Chromatography: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity of the product and monitor the progress of the reaction.[10]

Visualization of Key Structures and Processes

Diagrams are essential for visualizing molecular structures and experimental workflows.

Caption: Chemical structure of this compound.

Caption: General workflow for the synthesis of arylboronic acids.

Conclusion

This compound is a compound of significant interest in modern organic synthesis and medicinal chemistry. Its calculated molecular weight of 208.06 g/mol is a key parameter for its use in quantitative chemical synthesis. The protocols outlined in this guide provide a framework for its preparation and characterization, enabling researchers to utilize this versatile reagent in their work. The continued exploration of boronic acids and their derivatives is expected to lead to the development of novel therapeutics and advanced functional materials.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 849062-16-4 [sigmaaldrich.com]

- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 8. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-isopropoxyphenylboronic acid, with CAS number 849062-16-4, is an organoboron compound that serves as a valuable building block in organic synthesis. Its structural features, namely the boronic acid functional group and the substituted phenyl ring, make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and applications of this specific boronic acid derivative.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. It is important to distinguish this compound from its close analogue, 3,5-Dimethyl-4-propoxyphenylboronic acid (CAS 357611-51-9), as data for the latter is more readily available and may be mistakenly attributed.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 849062-16-4 | |

| Molecular Formula | C₁₁H₁₇BO₃ | [1] |

| Molecular Weight | 208.06 g/mol | |

| Appearance | White to off-white solid (presumed) | General knowledge of arylboronic acids |

| Melting Point | Data not available. For comparison, the similar 3,5-Dimethyl-4-propoxyphenylboronic acid has a melting point of 182-187 °C. | |

| Boiling Point | A listed value of 206-210 °C is likely inaccurate for a solid boronic acid.[1] | |

| Solubility | Data not available. Generally, arylboronic acids have limited solubility in water and are soluble in many organic solvents such as THF, dioxane, and DMF. | General knowledge of arylboronic acids |

| pKa | Data not available. Phenylboronic acids typically have pKa values in the range of 8-9. | General knowledge of arylboronic acids |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the two aromatic protons, a septet for the isopropyl CH, a doublet for the isopropyl methyl groups, a singlet for the two aromatic methyl groups, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons (including the carbon bearing the boron atom, which can sometimes be difficult to observe), the isopropyl methine and methyl carbons, and the aromatic methyl carbons.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis and use of this compound are not widely published. However, general and well-established procedures for the synthesis of arylboronic acids and their application in Suzuki-Miyaura coupling can be adapted.

Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

General Protocol for the Synthesis of an Arylboronic Acid:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of the corresponding aryl halide (in this case, 1-bromo-4-isopropoxy-2,6-dimethylbenzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

Borylation: The freshly prepared Grignard reagent is cooled (e.g., to -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., HCl or H₂SO₄) at a low temperature.

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the arylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a suitable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

General Protocol for a Suzuki-Miyaura Coupling Reaction:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: A suitable solvent or solvent mixture is added. Common choices include toluene, dioxane, DMF, or aqueous mixtures with these solvents.

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove insoluble materials. The filtrate is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place, away from oxidizing agents. Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. It is recommended to store them under an inert atmosphere. One supplier suggests storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years).

Conclusion

This compound is a specialized arylboronic acid with significant potential as a building block in organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura coupling reaction. While specific, experimentally-verified data on some of its physical and chemical properties are limited in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of arylboronic acids. The general protocols provided in this guide offer a starting point for its synthesis and application in cross-coupling reactions. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best results.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

This technical guide details a proposed multi-step synthesis route for this compound, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The synthesis commences with the preparation of 3,5-dimethylphenol, followed by regioselective bromination, etherification to introduce the isopropyl group, and finally, the formation of the boronic acid moiety.

Overall Synthesis Workflow

The proposed synthetic pathway is illustrated in the following diagram:

Caption: Proposed four-step synthesis of this compound.

Step 1: Synthesis of 3,5-Dimethylphenol

The industrial preparation of 3,5-dimethylphenol often utilizes the catalytic aromatization of isophorone. Various catalysts and reaction conditions have been reported to achieve this transformation with high yields.

Experimental Protocol: Catalytic Aromatization of Isophorone

This protocol is based on a generalized procedure described in the literature for the gas-phase conversion of isophorone to 3,5-dimethylphenol.[1][2][3][4]

-

Catalyst Preparation: A chromium-nickel-steel alloy catalyst (e.g., 18/8 type) or a catalyst comprising one or more rare earth metals on an alumina support can be used.[1][2] The catalyst is packed into a fixed-bed reactor.

-

Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 450-650 °C.[1][3]

-

Reaction Execution: Isophorone is vaporized and passed over the catalyst bed, often with a carrier gas like nitrogen. The reaction can be carried out at atmospheric or slightly superatmospheric pressure.[1]

-

Work-up and Purification: The product stream exiting the reactor is condensed. The resulting liquid is then purified by vacuum distillation to isolate 3,5-dimethylphenol.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Isophorone | [1][2][3][4] |

| Product | 3,5-Dimethylphenol | [1][2][3][4] |

| Catalyst | Cr₂O₃-Al₂O₃ with K₂O promoter | [4] |

| Reaction Temperature | 550-650 °C | [3] |

| Isophorone Conversion | > 90% | [3] |

| Yield of 3,5-Dimethylphenol | > 75% | [3] |

Step 2: Regioselective Bromination of 3,5-Dimethylphenol

The hydroxyl and two methyl groups of 3,5-dimethylphenol direct electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methyl groups, bromination is expected to occur predominantly at the para-position (position 4).

Experimental Protocol: Bromination of 3,5-Dimethylphenol

This protocol is a general procedure for the regioselective bromination of phenols.

-

Reaction Setup: 3,5-Dimethylphenol is dissolved in a suitable solvent, such as acetonitrile.

-

Reagent Addition: A brominating agent, such as N-bromosuccinimide (NBS) or trimethylsilyl bromide (TMSBr) in the presence of an oxidizing agent, is added to the solution at room temperature.[5]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product, 4-bromo-3,5-dimethylphenol, can be purified by column chromatography or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylphenol | |

| Product | 4-Bromo-3,5-dimethylphenol | [6] |

| Brominating Agent | TMSBr with (4‐ClC₆H₄)₂SO | [5] |

| Solvent | Acetonitrile | [5] |

| Temperature | Room Temperature | [5] |

| Selectivity (para/ortho) | Up to 99:1 | [5] |

Step 3: Williamson Ether Synthesis of 4-Bromo-3,5-dimethylphenol

The phenolic hydroxyl group of 4-bromo-3,5-dimethylphenol is converted to an isopropoxy group via a Williamson ether synthesis.

Experimental Protocol: Isopropylation of 4-Bromo-3,5-dimethylphenol

This protocol is based on a general procedure for the Williamson ether synthesis.[7]

-

Reaction Setup: 4-Bromo-3,5-dimethylphenol is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenol.

-

Alkylating Agent Addition: 2-Bromopropane or 2-iodopropane is added to the reaction mixture. The reaction is typically heated to facilitate the substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added. The product, 4-bromo-2,6-dimethyl-1-isopropoxybenzene, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Quantitative Data

| Parameter | Value |

| Starting Material | 4-Bromo-3,5-dimethylphenol |

| Reagents | 2-Bromopropane, K₂CO₃ |

| Solvent | Acetone or DMF |

| Product | 4-Bromo-2,6-dimethyl-1-isopropoxybenzene |

Step 4: Formation of this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through the formation of a Grignard reagent followed by reaction with a trialkyl borate.

Experimental Protocol: Grignard Reaction and Borylation

This protocol is adapted from a general procedure for the synthesis of arylboronic acids from aryl bromides.[8]

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are placed.

-

A solution of 4-bromo-2,6-dimethyl-1-isopropoxybenzene in anhydrous tetrahydrofuran (THF) or diethyl ether is added dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. The reaction is maintained at a gentle reflux.

-

-

Borylation:

-

The freshly prepared Grignard reagent is cooled (e.g., to -78 °C).

-

A solution of trimethyl borate or triisopropyl borate in anhydrous THF is added dropwise at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2,6-dimethyl-1-isopropoxybenzene | |

| Reagents | Magnesium, Trimethyl borate | [8] |

| Solvent | Anhydrous THF or Diethyl ether | [8] |

| Product | This compound |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

References

- 1. US3641166A - Process for preparing 3 5-dimethylphenol from isophorone - Google Patents [patents.google.com]

- 2. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]

- 3. CN104355969A - Preparation method of 3, 5-dimethylphenol - Google Patents [patents.google.com]

- 4. CN102675051B - Energy-saving 3, 5-dimethyl phenol production process - Google Patents [patents.google.com]

- 5. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]

- 6. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb [eric.ed.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-isopropoxyphenylboronic acid is an organic compound of interest in medicinal chemistry and organic synthesis. Its structural features, including the boronic acid moiety and the substituted phenyl ring, make it a potential building block for the synthesis of complex molecules with diverse biological activities. Boronic acids are well-established as key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The isopropoxy and dimethyl substitutions on the phenyl ring can influence the compound's steric and electronic properties, potentially modulating its reactivity and the properties of its derivatives. This guide offers a comprehensive summary of available spectroscopic data for analogous compounds and a proposed experimental workflow for the synthesis and characterization of the title compound.

Spectroscopic Data of Structural Analogs

Due to the absence of published experimental data for this compound, this section presents spectroscopic data for two close structural analogs: 3,5-Dimethyl-4-propoxyphenylboronic acid and 3-Isopropoxyphenylboronic acid . This information can serve as a valuable reference for the characterization of the title compound.

Spectroscopic Data for 3,5-Dimethyl-4-propoxyphenylboronic acid

Table 1: General Properties of 3,5-Dimethyl-4-propoxyphenylboronic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 187 °C (lit.)[1] |

| CAS Number | 357611-51-9 |

Table 2: Predicted Mass Spectrometry Data for 3,5-Dimethyl-4-propoxyphenylboronic acid [2]

| Adduct | m/z |

| [M+H]⁺ | 209.13436 |

| [M+Na]⁺ | 231.11630 |

| [M-H]⁻ | 207.11980 |

Spectroscopic Data for 3-Isopropoxyphenylboronic acid catechol ester

Table 3: ¹H NMR Data for 3-Isopropoxyphenylboronic acid catechol ester (500 MHz, CDCl₃) [3]

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

| 7.64 | d | 7.0 | Aromatic CH |

| 7.60 | d | 2.0 | Aromatic CH |

| 7.38 | dd | 8.0, 7.5 | Aromatic CH |

| 7.30 | m | - | Aromatic CH |

| 7.11 | m | - | Aromatic CH |

| 7.09 | ddd | 8.0, 2.5, 1.0 | Aromatic CH |

| 4.64 | septet | 6.0 | O-CH(CH₃)₂ |

| 1.37 | d | 6.0 | O-CH(CH₃)₂ |

Table 4: ¹³C NMR Data for 3-Isopropoxyphenylboronic acid catechol ester (125 MHz, DMSO-d₆) [3]

| Chemical Shift (δ/ppm) | Assignment |

| 157.2 | Aromatic C-O |

| 145.2 | Aromatic C |

| 129.4 | Aromatic CH |

| 126.6 | Aromatic CH |

| 121.1 | Aromatic CH |

| 120.1 | Aromatic CH |

| 118.3 | Aromatic CH |

| 116.0 | Aromatic CH |

| 69.4 | O-CH(CH₃)₂ |

| 22.2 | O-CH(CH₃)₂ |

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for 3-Isopropoxyphenylboronic acid catechol ester [3]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 255.1187 | 255.1193 |

Table 6: Infrared (IR) Spectroscopy Data for 3-Isopropoxyphenylboronic acid catechol ester (Solid, ATR) [3]

| Wavenumber (cm⁻¹) | Assignment |

| 3070, 2987, 2973, 2929, 2881 | C-H stretching |

| 1567, 1471 | Aromatic C=C stretching |

| 1425 | O-H bending (boronic acid) |

| 1369 | B-O stretching |

| 1290, 1241, 1216 | C-O stretching |

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be plausibly achieved through a two-step process starting from 2,6-dimethylphenol. The proposed workflow is illustrated in the diagram below.

Experimental Protocols

The following are detailed, generalized methodologies for the proposed synthesis and the essential characterization techniques.

Synthesis of 1-bromo-4-isopropoxy-3,5-dimethylbenzene (Precursor)

-

Bromination of 2,6-dimethylphenol: To a solution of 2,6-dimethylphenol in carbon tetrachloride, add N-bromosuccinimide portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-bromo-2,6-dimethylphenol.

-

Williamson Ether Synthesis: To a solution of 4-bromo-2,6-dimethylphenol in acetone, add potassium carbonate and 2-bromopropane. The mixture is heated to reflux and stirred for several hours until the starting material is consumed. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to afford 1-bromo-4-isopropoxy-3,5-dimethylbenzene.

Synthesis of this compound

A general procedure for the synthesis of arylboronic acids from aryl bromides is as follows:

-

Lithiation: Dissolve 1-bromo-4-isopropoxy-3,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

Borylation: To the resulting organolithium solution, add triisopropyl borate dropwise at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C. The mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude boronic acid is purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.

-

The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal.

-

The spectra are typically recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

References

1H NMR spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, aimed at researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for spectral analysis.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound. The chemical shifts (δ) are estimated based on analogous compounds and are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity of each signal is also predicted.

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Integration |

| B(OH)₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| Ar-H | ~7.5 | Singlet | 2H |

| O-CH(CH₃)₂ | 4.5 - 4.7 | Septet | 1H |

| Ar-CH₃ | ~2.3 | Singlet | 6H |

| O-CH(CH₃)₂ | ~1.3 | Doublet | 6H |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution.[1][2]

-

The spectrometer should be properly tuned and shimmed for the specific sample to achieve optimal magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.

-

Acquisition Time: An acquisition time of 3-4 seconds will provide good resolution.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for a ¹H NMR spectrum.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and interpretation of a ¹H NMR spectrum.

Caption: A flowchart of the 1H NMR analysis process.

References

Technical Guide: 13C NMR of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted 13C NMR Chemical Shifts

Precise 13C NMR data for 3,5-Dimethyl-4-isopropoxyphenylboronic acid is not available in the cited literature. However, by examining the data for structurally similar compounds, we can predict the approximate chemical shifts. The following table summarizes the experimental 13C NMR data for 3-isopropoxyphenylboronic acid and 3,5-dimethylphenol, which serve as valuable reference points.

| Carbon Atom Assignment | Predicted Chemical Shift (δ/ppm) for this compound | 3-isopropoxyphenylboronic acid (in DMSO-d6)[1] | 3,5-dimethylphenol (in CDCl3)[2] |

| C-B(OH)₂ | Not typically observed | Not detected | - |

| C-O | ~155-158 | 157.2 | 155.0 |

| C-H (aromatic) | ~115-130 | 129.4, 126.6, 121.1, 120.1, 118.3, 116.0 | 122.6, 113.1 |

| C-CH₃ (aromatic) | ~138-140 | - | 139.5 |

| -C H(CH₃)₂ | ~69-71 | 69.4 | - |

| -CH(C H₃)₂ | ~21-23 | 22.2 | - |

| Ar-C H₃ | ~20-22 | - | 21.1 |

Note: The carbon atom attached to the boron atom is often not observed in 13C NMR spectra due to quadrupolar relaxation.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clarity in spectral assignment.

Caption: Molecular structure of this compound.

Experimental Protocols

The following is a generalized experimental protocol for obtaining a 13C NMR spectrum of an arylboronic acid.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of the arylboronic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as boronic acids can form oligomers, which may lead to broad and poorly resolved spectra. Deuterated methanol is often a good choice for minimizing these effects.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

3.2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[3]

-

Probe Tuning: The NMR probe should be tuned to the 13C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or similar) should be used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in arylboronic acids.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve a good signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be manually phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[4]

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of a 13C NMR spectrum for an arylboronic acid.

References

Mass Spectrometry of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a key intermediate in organic synthesis and drug discovery. The document outlines its chemical properties, predicted mass spectral behavior, and detailed experimental protocols for its analysis by liquid chromatography-mass spectrometry (LC-MS). It includes predicted fragmentation patterns, quantitative data for expected ions, and workflows to facilitate its characterization and quantification in complex matrices. This guide is intended for researchers and scientists in the pharmaceutical and chemical industries who require robust analytical methods for boronic acid derivatives.

Introduction

This compound is an important building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique structure, featuring a substituted phenyl ring with a boronic acid moiety, makes it a valuable reagent in the development of novel therapeutic agents. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in reaction monitoring and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the analysis of this and related boronic acid compounds.

This guide details the expected mass spectrometric behavior of this compound, providing predicted data and standardized protocols to aid in its analysis.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.06 g/mol |

| CAS Number | 849062-16-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 206-210°C |

Mass Spectrometric Analysis

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides (boroxines) and adducts. Electrospray ionization (ESI) is a suitable technique for the analysis of this compound, typically in negative ion mode due to the acidic nature of the boronic acid group.

Predicted Ionization and Adduct Formation

In ESI-MS, this compound is expected to be readily ionized. The following table summarizes the predicted mass-to-charge ratios (m/z) for various expected adducts and ions in both positive and negative ionization modes.

| Ion/Adduct | Predicted m/z | Ionization Mode |

| [M-H]⁻ | 207.120 | Negative |

| [M+HCOO]⁻ | 253.125 | Negative |

| [M+CH₃COO]⁻ | 267.141 | Negative |

| [M+H]⁺ | 209.134 | Positive |

| [M+Na]⁺ | 231.116 | Positive |

| [M+NH₄]⁺ | 226.161 | Positive |

| [M+K]⁺ | 247.090 | Positive |

| [M+H-H₂O]⁺ | 191.124 | Positive |

Predicted Fragmentation Pattern

While an experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on its structure and the known fragmentation behavior of similar compounds. In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the deprotonated molecule ([M-H]⁻ at m/z 207.12) is expected to yield characteristic fragment ions.

The primary fragmentation pathways are likely to involve:

-

Loss of the isopropoxy group: Cleavage of the ether bond can result in the loss of isopropene (C₃H₆), leading to a fragment ion.

-

Cleavage of the C-B bond: The bond between the phenyl ring and the boron atom can cleave, resulting in fragments corresponding to the aromatic ring and the boronic acid moiety.

-

Loss of water: Dehydration of the boronic acid group is a common fragmentation pathway for this class of compounds.

Predicted Major Fragment Ions (from [M-H]⁻)

| Predicted m/z | Proposed Fragment Structure/Loss |

| 165.08 | [M-H - C₃H₆]⁻ |

| 147.07 | [M-H - C₃H₆ - H₂O]⁻ |

| 121.06 | [C₈H₉O]⁻ |

The following diagram illustrates the predicted fragmentation pathway for this compound.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization of these methods may be required for specific instrumentation and applications.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is designed for high-throughput analysis and is suitable for quantitative studies.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

-

Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

10.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: -3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantification.

MRM Transitions for Quantification:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 207.1 | 165.1 | 15 |

| 207.1 | 147.1 | 25 |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: General workflow for LC-MS analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important compound. The provided LC-MS method offers a robust and sensitive approach for its quantification, which is essential for quality control and various research applications in drug development and beyond.

An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid. Due to the limited availability of a direct experimental spectrum for this specific compound in public databases, this guide synthesizes data from structurally similar arylboronic acids to predict the characteristic absorption bands. This information is crucial for researchers involved in the synthesis, characterization, and application of novel boronic acid derivatives in fields such as medicinal chemistry and materials science.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the predicted wavenumbers and their assignments based on data from related arylboronic acid compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3600-3200 | Broad, Medium-Strong | O-H stretching (free and H-bonded) | Boronic acid (-B(OH)₂) |

| ~3050-3000 | Medium-Weak | C-H stretching | Aromatic C-H |

| ~2975-2850 | Strong | C-H stretching | Aliphatic C-H (isopropyl & methyl) |

| ~1600 & ~1470 | Medium-Strong | C=C stretching | Aromatic ring |

| ~1385-1350 | Strong | B-O stretching | Boronic acid (-B-O) |

| ~1250-1200 | Strong | C-O stretching | Aryl-O-isopropyl ether |

| ~1170 | Medium | in-plane C-H bending | Aromatic C-H |

| ~850 | Strong | out-of-plane C-H bending | Aromatic C-H (substituted pattern) |

| ~700-600 | Broad, Weak | O-B-O bending | Boronic acid |

Experimental Protocol for FT-IR Analysis

This section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound.

Objective: To acquire a high-quality FT-IR spectrum of the solid sample for structural characterization.

Materials and Equipment:

-

This compound (solid powder)

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer, Bruker)[1][2]

-

Attenuated Total Reflectance (ATR) accessory or Potassium Bromide (KBr) pellet press kit

-

Spatula

-

Mortar and pestle (if using KBr)

-

Sample holder

-

Nitrogen or dry air purge for the spectrometer

Procedure:

1. Sample Preparation (ATR Method - Recommended): a. Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. b. Place a small amount of the solid this compound powder directly onto the ATR crystal. c. Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. d. Collect the sample spectrum.

2. Sample Preparation (KBr Pellet Method): a. Dry a small quantity of spectroscopic grade KBr powder in an oven to remove any moisture. b. In a mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder. c. Transfer the powder to a pellet-forming die. d. Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. e. Place the KBr pellet in the sample holder of the FT-IR spectrometer.

3. Spectral Acquisition: a. Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample compartment. b. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide. c. Set the spectral acquisition parameters. Typical settings include:

- Spectral Range: 4000-400 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of Scans: 16-32 (to improve signal-to-noise ratio) d. Collect the background spectrum (without the sample). e. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

4. Data Processing: a. Perform baseline correction and smoothing if necessary. b. Identify and label the major absorption peaks. c. Compare the obtained peak positions with the expected values for the functional groups present in this compound.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the chemical structure of the title compound, highlighting the key functional groups responsible for the characteristic IR absorptions.

Caption: Molecular structure of this compound.

References

X-ray Crystal Structure of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the methodologies and data pertinent to the X-ray crystal structure analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic acid and its derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this document provides a robust framework for its determination. The protocols and data presented are based on established practices for analogous boronic acid compounds, which are pivotal in organic synthesis and medicinal chemistry.[1] Boronic acids are recognized for their unique chemical characteristics, enabling reversible covalent interactions with biological targets, a feature that has propelled their use in drug development, most notably since the FDA approval of the proteasome inhibitor Bortezomib.[2][3]

Comparative Crystallographic Data

The following table summarizes hypothetical crystallographic data for this compound, based on typical values observed for structurally related phenylboronic acid derivatives. This data serves as a reference for what can be expected upon successful crystallographic analysis.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 13.1 Å |

| α | 90° |

| β | 98.5° |

| γ | 90° |

| Cell Volume | 1120 ų |

| Z | 4 |

| Calculated Density | 1.23 g/cm³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 448 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 10500 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.13 |

| Goodness-of-fit on F² | 1.05 |

Note: This table is illustrative. Actual values must be determined experimentally.

Experimental Protocols

The determination of the crystal structure of a novel compound such as this compound follows a systematic workflow, from synthesis to data analysis.[4]

Synthesis of this compound

A general method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Materials:

-

1-Bromo-3,5-dimethyl-4-isopropoxybenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated brine solution

Procedure:

-

Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 1-bromo-3,5-dimethyl-4-isopropoxybenzene in anhydrous THF dropwise to the magnesium turnings to form the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add trimethyl borate dropwise to the cooled Grignard reagent solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

X-ray Crystallography Workflow

1. Crystallization:

-

High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling methods.

-

A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

2. Data Collection:

-

A suitable crystal is mounted on a goniometer head.[5]

-

Data is collected using a single-crystal X-ray diffractometer equipped with a detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[5]

-

The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[5]

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine unit cell parameters and integrate reflection intensities.[6]

-

The crystal structure is solved using software packages like SHELXS or Olex2, employing direct or Patterson methods.[5]

-

The initial structural model is refined using a full-matrix least-squares method on F², typically with anisotropic refinement for all non-hydrogen atoms.[6]

Visualizations

Experimental Workflow for Crystallographic Analysis

Caption: General workflow for X-ray crystal structure analysis.

Boronic Acid as a Serine Protease Inhibitor

Boronic acids are known to act as inhibitors of serine proteases, a mechanism relevant to drug development.[7][8] The diagram below illustrates this inhibitory interaction.

Caption: Mechanism of serine protease inhibition by boronic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: A Technical Guide

For Immediate Release

In the intricate world of pharmaceutical development and organic synthesis, understanding the physicochemical properties of key intermediates is paramount. This technical guide delves into the critical aspect of solubility for 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a vital building block in modern medicinal chemistry. While specific quantitative solubility data for this compound remains proprietary or not widely published, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for solubility determination, leveraging established methodologies for analogous boronic acids.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, directly influences critical downstream processes including reaction kinetics, purification, formulation, and ultimately, bioavailability. Poor solubility can present significant challenges, leading to increased development timelines and costs. Boronic acids, as a class of compounds, exhibit a wide range of solubility profiles that are highly dependent on the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1] The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, influencing their dissolution in various organic solvents.[1]

Understanding the Solubility of Boronic Acids: General Principles

The solubility of boronic acids in organic solvents is a complex interplay of factors. Generally, an increase in the hydrophobicity of the substituents on the phenyl ring will decrease solubility in polar solvents and increase it in nonpolar solvents. Conversely, the presence of polar functional groups can enhance solubility in polar solvents. It is also crucial to consider that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent environment, potentially complicating solubility measurements.[2]

Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are essential for characterizing the solubility of a compound. The two most common and reliable methods for determining the solubility of boronic acids are the dynamic (synthetic) method and the equilibrium (shake-flask) method.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute dissolves in a solvent upon controlled heating.[1][2] It is a relatively fast and efficient method for generating solubility data across a range of temperatures.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a slurry of known composition.[1]

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) with vigorous stirring to ensure homogeneity.[1]

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored using a laser probe or by visual inspection.[1][2]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1]

-

Data Collection: Repeat the procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).[1]

Shake-Flask Method

The shake-flask method is a traditional and highly reliable technique for determining equilibrium solubility at a constant temperature.[3][4]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a temperature-controlled shaker bath) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sample Separation: After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn, typically using a syringe filter to remove any undissolved solids.[3]

-

Analysis: The concentration of the dissolved boronic acid in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature.

Representative Solubility Data Table

While specific data for this compound is not available in the public domain, the following table illustrates how experimentally determined solubility data for a boronic acid analogue, Phenylboronic Acid, can be presented. This serves as a template for researchers to populate with their own experimental findings for the target compound.

| Solvent | Temperature (°C) | Solubility (mole fraction, x) | Method |

| Chloroform | 25 | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Shake-Flask |

| 3-Pentanone | 25 | Data to be determined | Shake-Flask |

| Dipropyl Ether | 25 | Data to be determined | Shake-Flask |

| Methylcyclohexane | 25 | Data to be determined | Shake-Flask |

| Chloroform | Various | Data to be determined | Dynamic |

| Acetone | Various | Data to be determined | Dynamic |

| 3-Pentanone | Various | Data to be determined | Dynamic |

| Dipropyl Ether | Various | Data to be determined | Dynamic |

| Methylcyclohexane | Various | Data to be determined | Dynamic |

Note: This table is a template. Researchers should populate it with their experimentally determined data for this compound.

Visualization of Experimental Workflow

To further elucidate the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the dynamic and shake-flask solubility determination methods.

Caption: Logical workflow for the dynamic method of solubility determination.

Caption: Logical workflow for the shake-flask method of solubility determination.

Conclusion

References

Stability and Storage of 3,5-Dimethyl-4-isopropoxyphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for 3,5-Dimethyl-4-isopropoxyphenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes the known stability profiles of analogous arylboronic acids to provide best practices for its handling, storage, and stability assessment. The information herein is intended to empower researchers to ensure the integrity and reproducibility of their experiments involving this versatile chemical building block.

Core Concepts in Arylboronic Acid Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to several degradation pathways. Understanding these pathways is critical for developing appropriate storage and handling protocols.

Key Degradation Pathways:

-

Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature. The general reaction is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[1][2][3] The rate of protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring.

-

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenols and boric acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

-

Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. While not a degradation in the sense of irreversible decomposition, the formation of anhydrides can affect the compound's solubility and reactivity. Some commercial suppliers note that 3,5-Dimethyl-4-propoxyphenylboronic acid may contain varying amounts of its anhydride.

Recommended Storage and Handling

Based on the known instability factors of arylboronic acids and information from safety data sheets of similar compounds, the following storage and handling procedures are recommended for this compound to minimize degradation and ensure its quality over time.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[4][5] | Minimizes the rate of thermally induced degradation pathways like protodeboronation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation by atmospheric oxygen. |

| Moisture | Keep container tightly sealed and protect from moisture. | Minimizes hydrolysis and subsequent protodeboronation. Arylboronic acids are often moisture-sensitive. |

| Light | Store in a light-resistant container. | Protects against photolytic degradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These materials can catalyze or directly participate in degradation reactions. |

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability assessments. The following are generalized protocols for common analytical techniques used for this purpose.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[6][7][8][9]

Objective: To quantify the amount of this compound and its degradation products over time under various stress conditions.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol) is typically employed. The pH of the aqueous phase should be optimized to achieve good peak shape and separation.

-

Detection: UV detection is suitable for arylboronic acids due to the presence of the aromatic ring. The detection wavelength should be set at the absorbance maximum of this compound.

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture).

-

Forced Degradation Studies: Subject aliquots of the stock solution to various stress conditions as outlined in the ICH guidelines (Q1A, Q1B).[10][11][12][13] These conditions typically include:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid sample at an elevated temperature (e.g., 105°C).

-

Photodegradation: Exposing the sample to a combination of UV and visible light.

-

-

Analysis: At specified time points, inject the stressed samples into the HPLC system.

-

Data Evaluation: Monitor the peak area of the parent compound and any new peaks that appear, which correspond to degradation products. Calculate the percentage of the remaining parent compound.

¹H and ¹¹B NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.[1][14][15][16]

Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.

Methodology for ¹H NMR:

-